molecular formula C19H20N2O3 B2496537 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 921912-82-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No.: B2496537
CAS No.: 921912-82-5
M. Wt: 324.38
InChI Key: GAQNIKLZOHWQEX-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a ketone at the 2-position. The 6-position of the quinoline scaffold is linked to a 4-methoxybenzamide moiety via an amide bond.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-10-7-15(12-14(17)6-11-18(21)22)20-19(23)13-4-8-16(24-2)9-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNIKLZOHWQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl ketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Amide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 1-ethyl-2-oxo-tetrahydroquinolin 4-methoxybenzamide ~348.38 (calculated) Ethyl group enhances lipophilicity; amide stability pH-dependent (stable at pH ≥6)
7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) 1-isopropyl-7-methyl-4-phenyl-1,2-dihydroquinazolin 4-methoxybenzamide ~483.54 (calculated) Higher steric bulk (isopropyl, phenyl) improves EGFR binding (−9.65 kcal/mol)
7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) 1-isopropyl-7-methyl-4-phenyl-1,2-dihydroquinazolin Thiophene-2-carboxamide ~449.51 (calculated) Thiophene enhances π-π stacking; moderate EGFR affinity (−9.31 kcal/mol)
Compound 32 (Ev5) 1,3-dimethyl-2-oxo-1,2-dihydroquinolin N-hydroxy-4-methoxybenzamide ~600.62 (estimated) Hydroxamic acid moiety likely targets HDACs; extended pentyloxy linker

Stability and Pharmacokinetics

  • Amide Bond Stability: The target compound’s amide bond is hypothesized to degrade at pH <5.2, based on studies of N-(6-aminohexyl)-4-methoxybenzamide conjugates . This could limit oral bioavailability in acidic gastric environments.

Key Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) on the benzamide enhance target engagement via hydrogen bonding.
  • Bulky substituents (e.g., isopropyl, phenyl) improve binding affinity but may reduce solubility .

Stability Considerations :

  • Amide bonds in 4-methoxybenzamide derivatives are stable at physiological pH (6.0–7.4) but degrade in acidic environments, necessitating formulation strategies for oral delivery .

Activity Diversification: Hydroxamic acid modifications (e.g., Compound 32) redirect activity toward HDACs, highlighting the versatility of quinoline-amide scaffolds in drug design .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.38 g/mol. The structure includes an ethyl group that enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, which could affect metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate physiological responses.
  • Nucleic Acid Interaction : The compound could bind to DNA or RNA, potentially affecting gene expression and protein synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against several bacterial strains. For example:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Neuroprotective Properties

Preliminary research suggests potential neuroprotective effects. The compound may inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Study : Another investigation assessed the neuroprotective effects using a neuroblastoma cell line exposed to oxidative stress. The results showed that treatment with the compound reduced cell death by 30% compared to controls .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines .

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